molecular formula C14H8N2O5 B2539795 1,3-Dinitrodibenzo[b,f]oxepine CAS No. 96955-62-3

1,3-Dinitrodibenzo[b,f]oxepine

Cat. No.: B2539795
CAS No.: 96955-62-3
M. Wt: 284.227
InChI Key: NOHKLRGEWUCJIL-UHFFFAOYSA-N
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Description

1,3-Dinitrodibenzo[b,f]oxepine is a chemical compound based on the dibenzo[b,f]oxepine scaffold, a framework of significant interest in medicinal chemistry and drug discovery. The dibenzo[b,f]oxepine structure is known to be a key pharmacophore in several biologically active molecules and is considered a structural analog of Z-stilbene, a geometry required for potent activity in certain anti-tubulin agents like combretastatins . This core scaffold is found in compounds exhibiting a wide range of valuable pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimycobacterial activities . The presence of nitro groups at the 1 and 3 positions makes this compound a potential intermediate for further chemical exploration. Nitro-substituted dibenzo[b,f]oxepines have been documented to undergo selective nucleophilic substitution reactions, where the nitro group at the 1 (peri) position can be preferentially replaced, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies . As a research chemical, this compound offers a versatile starting point for investigating new therapeutic agents, particularly in oncology research targeting microtubule dynamics . This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dinitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O5/c17-15(18)10-7-12(16(19)20)11-6-5-9-3-1-2-4-13(9)21-14(11)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHKLRGEWUCJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Dinitrodibenzo B,f Oxepine and Analogous Structures

General Strategies for Dibenzo[b,f]oxepine Ring System Construction

The synthesis of the dibenzo[b,f]oxepine ring system can be achieved through several strategic approaches, each with its own advantages and substrate scope. These methods often involve the formation of a diaryl ether followed by a ring-closing reaction to form the central seven-membered oxepine ring.

Cross-condensation reactions are a foundational approach to building the dibenzo[b,f]oxepine framework. A notable example is the Knoevenagel condensation. In a two-step process, the first step involves a Knoevenagel condensation, which is then followed by an Ullmann ether formation to achieve cyclization. nih.gov This sequence can be performed with or without the presence of a copper(I) iodide (CuI) catalyst, with high yields of up to 92% being reported. mdpi.comnih.gov

Another effective method is a one-pot cascade process that operates under transition-metal-free conditions. This reaction involves a nucleophilic aromatic substitution followed by a Knoevenagel condensation, affording substituted dibenzo[b,f]oxepines in good yields. mdpi.comnih.gov Aldol-type condensations have also been employed. For instance, the reaction of 2-halogenobenzaldehyde with a derivative of 2-(2-hydroxyphenyl)acetonitrile proceeds via a sequential aldol (B89426) condensation and an intramolecular ether formation to yield the dibenzo[b,f]oxepine structure. nih.gov

Condensation Strategy Key Steps Catalyst/Conditions Yield (%) Reference
Knoevenagel Condensation1. Knoevenagel Condensation2. Ullmann Ether FormationCuI (optional)92 mdpi.comnih.gov
Cascade Reaction1. Nucleophilic Aromatic Substitution2. Knoevenagel CondensationTransition-metal-free77 mdpi.comnih.gov
Aldol Condensation1. Aldol Condensation2. Intramolecular EtherificationCs₂CO₃, molecular sieves- nih.gov

Intramolecular cyclization represents a diverse set of strategies for forming the seven-membered ring of dibenzo[b,f]oxepines. One of the classic methods is the Vilsmeier-Haack reaction, which is a versatile tool for the formylation and construction of various heterocyclic systems. researchgate.netwikipedia.orgnumberanalytics.com This reaction typically involves a substituted amide and phosphorus oxychloride to generate a Vilsmeier reagent, which then reacts with an electron-rich aromatic ring. wikipedia.org

Other intramolecular approaches include:

Friedel-Crafts reaction: This method can be used to form the dibenzo[b,f]oxepine ring system through intramolecular acylation. mdpi.comnih.gov

McMurry reaction: Diaryl ethers can serve as substrates for an intramolecular McMurry reaction, using a TiCl₄/Zn catalyst to form the double bond in the oxepine ring with yields around 53-55%. mdpi.com

Wagner-Meerwein rearrangement: Dibenzo[b,f]oxepines can be obtained from 9-hydroxyalkylxanthene via this rearrangement using phosphorus (V) oxide in xylene. mdpi.com

Alkyne-Aldehyde Metathesis: An iron(III) chloride-catalyzed alkyne-aldehyde metathesis provides an efficient route to functionally diverse dibenzo[b,f]oxepines under mild conditions. researchgate.netbeilstein-journals.org

Palladium catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including dibenzo[b,f]oxepines. The intramolecular Mizoroki-Heck reaction is a prominent example. mdpi.comnih.gov This protocol often starts with a nucleophilic aromatic substitution to create a diaryl ether intermediate, which then undergoes a Wittig olefination. The final ring closure is achieved through an intramolecular Heck reaction, which can yield the desired dibenzo[b,f]oxepine in significant yields, for instance, 59%. nih.gov

Another palladium-catalyzed approach involves the intramolecular C-H arylation of diaryl ketene (B1206846) acetals, which are formed from the reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with phenols. acs.org This one-pot, two-step procedure provides access to a variety of dibenz[b,d]oxepine derivatives in moderate to high yields. acs.org Furthermore, Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, can be integrated into multi-step syntheses to construct the necessary carbon framework prior to cyclization. researchgate.net

Palladium-Catalyzed Method Key Reaction Starting Materials Yield (%) Reference
Mizoroki-Heck ReactionIntramolecular Heck ReactionDiaryl ethers from 2-bromophenol (B46759) and 2-fluorobenzaldehyde59 nih.gov
C-H ArylationIntramolecular C-H Arylation1-bromo-2-(2,2-difluorovinyl)benzenes and phenolsModerate to High acs.org
Sonogashira CouplingAlkyne-Aryl Couplingo-fluorobenzaldehyde derivatives and ortho-halo phenols- researchgate.net

Radical-based reactions offer unique pathways for the construction of cyclic systems. The synthesis of dibenzo[b,f]oxepin-10(11H)-one can be accomplished through the intramolecular α-arylation of ketone enolate anions. conicet.gov.arresearchgate.net This process is believed to proceed through radical anion intermediates. conicet.gov.ar

Additionally, a manganese(III)-based oxidative radical rearrangement provides another route. mdpi.comresearchgate.net The oxidation of monoalkyl 2-(9H-xanthenyl)malonates with manganese(III) acetate (B1210297) in acetic acid leads to the formation of dibenz[b,f]oxepine carboxylates in good yields (63-85%). beilstein-journals.orgresearchgate.net The proposed mechanism involves a 1,2-aryl radical rearrangement followed by oxidative decarboxylation. researchgate.net

While direct application to 1,3-Dinitrodibenzo[b,f]oxepine is not extensively documented, N-Heterocyclic Carbene (NHC) catalysis is a recognized strategy for the synthesis of related oxygen-containing heterocycles, such as pyrans. researchgate.net NHCs have been employed in [2+4] cyclization reactions of alkynyl esters with α,β-unsaturated ketones. researchgate.net The versatility of NHC catalysis suggests its potential as a future methodology for the construction of the dibenzo[b,f]oxepine scaffold. beilstein-journals.org

Targeted Synthesis of this compound

The specific synthesis of this compound has been reported, with a key strategy involving the use of 2,4,6-trinitrotoluene (B92697) as a starting material. researchgate.net A noteworthy synthetic route involves the condensation of 2,4-dinitrotoluene (B133949) with substituted methoxyaldehydes, followed by the cyclization of the resulting stilbene (B7821643) derivatives. nih.gov

Utilization of Nitro-Substituted Precursors (e.g., from Trinitrotoluene derivatives)

A primary route to this compound involves the use of readily available nitro-aromatic compounds, such as derivatives of 2,4,6-trinitrotoluene (TNT) or 2,4-dinitrotoluene. nih.govresearchgate.net One established method is a two-step synthesis that begins with the condensation of 2,4-dinitrotoluene with various substituted methoxyaldehydes. nih.gov This initial step yields a stilbene intermediate.

The subsequent and crucial step is the intramolecular cyclization of the synthesized dinitrostilbene (B14013056) derivative. This transformation is typically achieved through an intramolecular aromatic nucleophilic substitution (SNAr) reaction. mdpi.com In this process, a hydroxyl group on one of the aromatic rings displaces one of the nitro groups on the other ring, which is activated for nucleophilic attack. The presence of two strongly electron-withdrawing nitro groups on one of the stilbene rings facilitates this cyclization. mdpi.com Research has shown that this intramolecular SNAr reaction can lead to high yields of the corresponding nitrodibenzo[b,f]oxepine, often in the range of 88% to 95%. mdpi.com

In some cases, the synthesis of related nitro-substituted dibenzo[b,f]oxepines has been achieved starting from 2,4,6-trinitrotoluene. nih.govresearchgate.net This suggests that the strategic removal or transformation of one of the nitro groups of TNT can lead to precursors suitable for cyclization into the dibenzo[b,f]oxepine framework.

Approaches for Introducing Multiple Nitro Groups

The introduction of multiple nitro groups onto the dibenzo[b,f]oxepine scaffold is most commonly achieved by using starting materials that already contain the desired nitro-functionality, as outlined in the previous section. Building the heterocyclic system from polynitrated precursors like dinitrotoluene or dinitrostilbenes is generally the preferred strategy.

Direct nitration of the parent dibenzo[b,f]oxepine to achieve a dinitro-substitution pattern is less commonly reported. The first synthesis of a dibenzo[b,f]oxepine derivative by Pschorr and Knöffler in 1911 occurred during the nitration of α,β-diaryl acrylic acids, which then cyclized. mdpi.com This historical synthesis highlights that the nitration can precede or be concurrent with the formation of the oxepine ring.

Regioselective Nitration Strategies for Dibenzo[b,f]oxepine Systems

In the case of post-synthetic nitration of a dibenzo[b,f]oxepine, the nitro group would be directed to positions activated by the ether oxygen and not deactivated by other groups. For instance, in a related benzoxepine (B8326511) system, the electron-donating effect of the oxepine oxygen directs nitration to the meta position relative to the ether linkage. For the dibenzo[b,f]oxepine system, this would correspond to positions 2, 4, 6, and 8. Achieving the 1,3-dinitro substitution pattern through direct nitration would be challenging due to the directing effects of the ether oxygen and the deactivating effect of the first introduced nitro group. Therefore, the construction of the ring from pre-nitrated precursors remains the more viable and regiocontrolled approach.

Derivatization and Post-Synthetic Functionalization of this compound

The presence of the nitro groups on the this compound scaffold opens up numerous possibilities for further chemical modifications, allowing for the synthesis of a wide range of functionalized derivatives. It is important to note that many derivatization reactions have been performed on the broader class of dibenzo[b,f]oxepine analogs, and their direct application to the 1,3-dinitro derivative may be influenced by the strong electron-withdrawing nature of the nitro groups.

Introduction of Azo Moieties and Other Photoswitchable Groups

The conversion of nitro groups to amines, and subsequently to azo compounds, is a common strategy for introducing photoswitchable properties into molecules. researchgate.netcinz.nzanjs.edu.iqmdpi.commetu.edu.tr For dibenzo[b,f]oxepine derivatives, the synthesis of azo-containing structures has been reported. mdpi.comnih.gov This typically involves the reduction of a nitro-dibenzo[b,f]oxepine to the corresponding amine, followed by diazotization and coupling with another aromatic or heteroaromatic compound. anjs.edu.iq The resulting azo-dibenzo[b,f]oxepine derivatives can exhibit photoisomerization between their E and Z forms upon irradiation with light, making them of interest for applications in photopharmacology. mdpi.comnih.gov

Reaction with Aldehydes in the Presence of Lewis Acid Catalysts (e.g., BF3·OEt2)

The dibenzo[b,f]oxepine scaffold can undergo reactions with aldehydes in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF3·OEt2). nih.gov In a study on a methoxy (B1213986) derivative of 3-nitrodibenzo[b,f]oxepine, it was shown that the compound could react with various aldehydes. nih.gov This type of reaction, which can be considered a Friedel-Crafts-type alkylation, allows for the introduction of new substituents onto the aromatic rings of the dibenzo[b,f]oxepine core. The reactivity in such transformations would be highly dependent on the electronic nature of the specific dibenzo[b,f]oxepine derivative and the aldehyde used. The presence of two deactivating nitro groups in this compound would likely necessitate harsher reaction conditions for this transformation.

Synthesis of Biphenyl-Substituted and Fluorinated Derivatives

The synthesis of biphenyl-substituted and fluorinated derivatives of dibenzo[b,f]oxepine has been a subject of research interest. nih.govnih.govnih.govrmit.edu.vn Biphenyl (B1667301) moieties can be introduced through various cross-coupling reactions, such as the Suzuki coupling, where a boronic acid derivative of one component is reacted with a halide derivative of the other in the presence of a palladium catalyst.

Fluorinated derivatives of dibenzo[b,f]oxepines have also been synthesized. nih.govmdpi.com The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of the molecule. The synthesis of these derivatives can be achieved by using fluorinated starting materials in the initial ring-forming reactions or by post-synthetic functionalization of the dibenzo[b,f]oxepine core, although the latter can be challenging.

Chemical Reactivity and Mechanistic Investigations of 1,3 Dinitrodibenzo B,f Oxepine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Nitro Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction for 1,3-dinitrodibenzo[b,f]oxepine. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized negative intermediate, known as a Meisenheimer complex. youtube.com The subsequent departure of a leaving group, in this case, a nitro group, restores the aromaticity of the ring. youtube.com The rate of these reactions is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro groups in the target compound, which stabilize the anionic intermediate. youtube.commasterorganicchemistry.com

Research has shown that this compound undergoes nucleophilic substitution with oxygen- and sulfur-based nucleophiles with a high degree of regioselectivity. The reaction selectively occurs at the C-1 position, leading to the displacement of the peri-nitro group. This selectivity is a critical aspect of its reactivity.

The reaction with various O- and S-nucleophiles proceeds to yield 1-substituted-3-nitrodibenzo[b,f]oxepines. The table below illustrates the expected products from these selective reactions.

Nucleophile (Nu⁻)Reagent ExampleProduct
Alkoxide (RO⁻)Sodium Methoxide (NaOCH₃)1-Methoxy-3-nitrodibenzo[b,f]oxepine
Phenoxide (ArO⁻)Sodium Phenoxide (NaOPh)1-Phenoxy-3-nitrodibenzo[b,f]oxepine
Thiolate (RS⁻)Sodium Ethanethiolate (NaSCH₂CH₃)1-(Ethylthio)-3-nitrodibenzo[b,f]oxepine
Thiophenoxide (ArS⁻)Sodium Thiophenoxide (NaSPh)1-(Phenylthio)-3-nitrodibenzo[b,f]oxepine

While specific studies on the reaction of this compound with nitrogen nucleophiles are not extensively detailed, its reactivity can be inferred by analogy to other activated aromatic systems. nih.govrsc.org Dinitro-aromatic compounds are well-known to react with N-nucleophiles such as primary and secondary amines under SNAr conditions. masterorganicchemistry.com For instance, the reaction of 2,4-difluoronitrobenzene (B147775) with amines is a well-established process. nih.gov Given the electronic activation provided by the two nitro groups, it is mechanistically plausible that this compound would react with N-nucleophiles, likely also at the more activated C-1 position, to yield the corresponding 1-amino-3-nitrodibenzo[b,f]oxepine derivatives.

The pronounced regioselectivity observed in the substitution of the C-1 nitro group is governed by electronic factors, specifically the stabilization of the Meisenheimer intermediate.

Electronic Activation : The two nitro groups strongly withdraw electron density from the aromatic ring, making it electrophilic and thus susceptible to attack by nucleophiles. youtube.com

Intermediate Stabilization : The key to the regioselectivity lies in the stability of the anionic Meisenheimer complex formed during the reaction.

When a nucleophile attacks the C-1 position , the negative charge of the intermediate can be delocalized through resonance onto the oxygen atoms of the nitro group at position 1 (ortho) and the nitro group at position 3 (para-like position relative to C-1 across the heterocyclic ring). This extensive delocalization provides significant stabilization to the transition state, lowering the activation energy for this pathway.

Conversely, an attack at the C-3 position would result in an intermediate where the negative charge is delocalized by the nitro group at C-3 (ortho), but the nitro group at C-1 (meta) cannot participate in resonance stabilization of the charge at the attack site.

Photochemical Transformations

Derivatives of dibenzo[b,f]oxepine, particularly those conjugated with an azo moiety, exhibit significant photochemical activity. This property is central to their investigation as molecular photoswitches for applications in photopharmacology. nih.govmdpi.commdpi.com

Azo-dibenzo[b,f]oxepine derivatives can exist as two geometric isomers: the thermodynamically more stable E (trans) isomer and the less stable Z (cis) isomer. nih.gov The conversion between these two states can be controlled by light, a process known as photoisomerization. mdpi.com

Irradiation with light of a specific wavelength induces a π→π* or n→π* electronic transition, leading to the rotation around the N=N double bond and conversion from the E to the Z form. nih.govmdpi.com This process is reversible, with the Z isomer often reverting to the more stable E form either thermally or upon irradiation with a different wavelength of light. chemrxiv.org Studies have demonstrated that this isomerization can be controlled using visible-wavelength light. mdpi.comnih.gov

ProcessTriggerInitial IsomerFinal IsomerExample Wavelength
PhotoisomerizationUV or Visible LightE (trans)Z (cis)~370-450 nm mdpi.com
Photoisomerization / Thermal RelaxationVisible Light or HeatZ (cis)E (trans)Longer wavelength visible light or ambient temperature

The light-induced E/Z isomerization results in a significant change in the molecule's three-dimensional structure and polarity. nih.gov This reversible change forms the basis of a molecular switch, where the two isomers possess different physical, chemical, and biological properties. nih.gov

In the context of photopharmacology, the goal is to design a molecule where one isomer is biologically active and the other is inactive. mdpi.com For example, the Z isomer of an azo-dibenzo[b,f]oxepine derivative might have the correct geometry to bind to a biological target like the colchicine (B1669291) binding site on tubulin, thereby inhibiting cell division, while the E isomer does not fit the binding site and is inactive. nih.govmdpi.comnih.gov By using light, the activity of such a drug can be precisely controlled in space and time, activating it only at a specific target site (e.g., a tumor) and minimizing systemic side effects. mdpi.commdpi.com This external control over a drug's action is a promising strategy for developing more selective and effective therapies. nih.gov

Other Reactions and Conversions of the Dibenzo[b,f]oxepine Core

The dibenzo[b,f]oxepine framework can be synthesized and modified through a variety of chemical reactions. These methods provide access to a wide range of derivatives with diverse functionalities and potential applications.

One notable method for the construction of the dibenzo[b,f]oxepine skeleton is the intramolecular McMurry reaction . This reaction typically involves the reductive coupling of two carbonyl groups, in this case, present in diaryl ether precursors. The diaryl ethers can be prepared by reacting salicylaldehydes with fluorobenzaldehydes under microwave irradiation. Subsequent treatment with a low-valent titanium reagent, such as that generated from TiCl4 and a reducing agent like zinc, in a solvent like tetrahydrofuran (B95107) (THF), effects the intramolecular cyclization to yield the dibenzo[b,f]oxepine system with reported yields of 53–55%. nih.govnih.gov

Another powerful strategy is the Ullmann condensation , which is used to form the diaryl ether linkage, a key step in many synthetic routes to dibenzo[b,f]oxepines. This can be followed by other transformations to complete the seven-membered ring. For instance, a two-step protocol involving an Ullmann-type coupling followed by a ring-closing metathesis has been employed to efficiently prepare the dibenzo[b,f]oxepine scaffold. nih.gov

Intramolecular nucleophilic aromatic substitution (SNAr) represents a key cyclization strategy, especially for precursors bearing electron-withdrawing groups. For example, the synthesis of dibenzo[b,f]oxepines can be achieved through an intramolecular SNAr reaction on a stilbene (B7821643) derivative bearing two strongly electron-withdrawing nitro groups on one ring and a donating hydroxyl group on the other. The substitution of one of the nitro groups by the hydroxyl group leads to the formation of the dibenzo[b,f]oxepine ring in high yields, estimated to be between 88% and 95%. nih.gov

The Mizoroki-Heck reaction offers a palladium-catalyzed approach to the dibenzo[b,f]oxepine core. This intramolecular reaction involves the coupling of an aryl halide with an alkene within the same molecule. The synthesis starts with the formation of a diaryl ether, followed by a Wittig olefination to introduce the vinyl group. The final ring closure is achieved via an intramolecular Mizoroki-Heck reaction, yielding the dibenzo[b,f]oxepine. nih.gov

A combination of Knoevenagel condensation and Ullmann ether formation provides another pathway. This two-step process involves an initial Knoevenagel condensation, followed by a cyclization that can proceed with or without a copper catalyst to form the dibenzo[b,f]oxepine ring, with reported yields as high as 92%. nih.gov

Below is a summary of various synthetic reactions for the dibenzo[b,f]oxepine core:

Reaction TypeKey Reagents/ConditionsTypical YieldsReference
Intramolecular McMurry ReactionTiCl4/Zn, THF53–55% nih.govnih.gov
Ullmann Condensation & Ring-Closing MetathesisCopper catalyst (for Ullmann), Grubbs catalyst (for RCM)- nih.gov
Intramolecular Nucleophilic Aromatic SubstitutionStilbene with -NO2 and -OH groups88–95% nih.gov
Intramolecular Mizoroki-Heck ReactionPd catalyst, phosphine (B1218219) ligands- nih.gov
Knoevenagel Condensation & Ullmann Ether FormationOptional CuI catalystup to 92% nih.gov

Catalytic Reactivity of this compound in Organic Synthesis (e.g., with mesoporous molecular sieves as catalysts or supports)

A comprehensive review of the scientific literature did not yield specific information regarding the catalytic reactivity of this compound in organic synthesis, either as a catalyst itself or when supported on materials such as mesoporous molecular sieves. While nitroaromatic compounds are known to influence the electronic properties of molecules and can be precursors to catalytically active species (e.g., amines), direct catalytic applications of this compound are not documented in the available research. Similarly, its use as a support for other catalysts in conjunction with mesoporous materials has not been reported. The research on dibenzo[b,f]oxepine derivatives has predominantly focused on their synthesis and biological activities. mdpi.comnih.govnih.govmdpi.com

Spectroscopic and Advanced Characterization Techniques Applied to 1,3 Dinitrodibenzo B,f Oxepine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of dibenzo[b,f]oxepine derivatives. It provides comprehensive information about the carbon-hydrogen framework and the spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For the dibenzo[b,f]oxepine scaffold, characteristic chemical shifts and coupling constants are observed. Aromatic protons typically resonate in the range of 6.5–8.4 ppm. mdpi.com The olefinic protons of the central seven-membered ring appear around 7.0 ppm and exhibit a characteristic ³J coupling constant of approximately 11 Hz, indicative of a Z configuration. mdpi.com

Table 1: Representative ¹H NMR Data for a Dibenzo[b,f]oxepine Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH10.55s-
H47.79d2
H27.56dd8.5
H17.23d-
H97.18d8.5
H66.80d2.5
H86.77dd-
H106.64d11.5
H116.59d11.5
OCH₃3.78s-

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment, making ¹³C NMR a powerful tool for studying the effects of substituents like nitro groups. The introduction of electron-withdrawing groups typically causes a downfield shift (to a higher ppm value) for the carbon atoms they are attached to and those in their vicinity.

For example, in a series of dibenzo[b,f]oxepine derivatives combined with fluoroazobenzenes, the ¹³C NMR spectra showed a range of chemical shifts reflecting the complex aromatic and heterocyclic structure. nih.gov In one such derivative, the carbon signals spanned from approximately 55 ppm for a methoxy (B1213986) group carbon to over 165 ppm for carbons in the aromatic and carbonyl-like environments. nih.gov The specific chemical shifts are crucial for confirming the presence of all carbon atoms and for assigning the structure unambiguously, often in conjunction with 2D NMR techniques like HSQC and HMBC which correlate carbon and proton signals. nih.govmdpi.com

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through chemical bonds. NOE-based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are therefore invaluable for determining the stereochemistry and conformation of molecules. nih.gov

In the context of dibenzo[b,f]oxepine derivatives, NOE can be used to confirm the spatial relationship between different parts of the molecule. For instance, an NOE experiment could differentiate between isomers by observing the proximity of a substituent on one of the benzene (B151609) rings to the protons on the other ring or the central oxepine ring. In one study, a gated ¹³C NMR experiment revealed a dipolar interaction, an NOE effect of about 9%, between an ortho proton on a dibenzo[b,f]oxepine ring and a nearby carbonyl carbon, which helped to confirm the predominant conformation of the molecule in solution. nih.gov

X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's conjugated system.

Dibenzo[b,f]oxepine derivatives exhibit interesting photophysical properties. The parent compound shows a large Stokes' shift, which is the difference between the maxima of the absorption and emission spectra, suggesting a significant change in geometry from a non-planar ground state to a more planar excited state. mdpi.comnih.gov The introduction of nitro groups, which are strong chromophores, is expected to significantly alter the UV-Vis absorption spectrum. Nitroaromatic compounds typically show strong absorptions due to π-π* transitions within the aromatic system and n-π* transitions involving the nitro group. rsc.org In studies of related azo-dibenzo[b,f]oxepine derivatives, UV-Vis spectroscopy was used to monitor the light-induced isomerization between E and Z forms, demonstrating the technique's utility in studying the photophysical behavior of these systems. mdpi.com

Table 2: General UV-Vis Absorption Characteristics for Nitroaromatic Compounds

Transition TypeApproximate Wavelength (λmax)Typical Molar Absorptivity (ε)Description
n→π~350 nmWeak (ε ≈ 100 M⁻¹cm⁻¹)Involves non-bonding electrons on nitro and oxygen atoms.
π→π~250-300 nmStrong (ε ≈ 10,000 M⁻¹cm⁻¹)Involves the conjugated π-system of the aromatic rings.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound with high accuracy (High-Resolution Mass Spectrometry, HRMS) and to deduce its structure by analyzing its fragmentation patterns.

For 1,3-Dinitrodibenzo[b,f]oxepine derivatives, HRMS would be used to confirm the elemental composition. For example, in a study of a related derivative, HRMS (using Electrospray Ionization, ESI) provided a found m/z value of 447.15764, which was in excellent agreement with the calculated value of 447.15774 for the molecular formula C₂₈H₂₁N₃O₃. nih.gov

Analysis of the fragmentation pattern upon ionization (e.g., by Electron Impact, EI) can provide valuable structural information. The fragmentation of the dibenzo[b,f]oxepine core would likely involve characteristic losses of fragments such as CO, and for the dinitro derivative, losses of NO, NO₂, or O would be expected, helping to confirm the presence and location of the nitro groups on the aromatic rings.

Computational and Theoretical Approaches for Understanding 1,3 Dinitrodibenzo B,f Oxepine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the properties of dibenzo[b,f]oxepine and its derivatives. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov DFT calculations allow for the analysis of geometrical structures, vibrational modes, and electronic properties, providing a detailed understanding of the molecule at the quantum level. researchgate.netresearchgate.net

The dibenzo[b,f]oxepine scaffold, the core structure of 1,3-Dinitrodibenzo[b,f]oxepine, is not planar. nih.govmdpi.com Computational analyses using DFT methods, such as B3LYP/6-311++G(2d,p), have shown that it adopts a bent, saddle-shaped structure in its ground state. nih.gov This three-dimensional arrangement is often described as a "basket" or "butterfly" conformation. nih.govmdpi.com

The non-planar nature of the scaffold is quantified by the dihedral angles between the two aromatic rings. Calculations have determined these angles to be in the range of 64.9° to 68.8°. nih.gov This twisting of the biphenyl (B1667301) unit is a characteristic feature of the dibenzo[b,f]oxepine system. researchgate.net The specific conformation can be influenced by the nature and position of substituents on the aromatic rings. nih.govresearchgate.net

Table 1: Calculated Conformational Parameters of the Dibenzo[b,f]oxepine Scaffold
ParameterDescriptionCalculated ValueReference
ConformationOverall molecular shapeBasket / Butterfly (Saddle-shaped) nih.govmdpi.com
PlanaritySpatial arrangement of the ringsNon-planar nih.govmdpi.com
Dihedral AnglesAngle between the two aromatic rings64.9° – 68.8° nih.gov

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govnih.govscirp.org

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, greater polarizability, and a greater ability to participate in charge transfer. nih.govscirp.org DFT calculations are frequently employed to determine the energies of these orbitals for dibenzo[b,f]oxepine derivatives. nih.gov This analysis helps in designing molecules with specific electronic characteristics; for instance, extending a molecule's conjugation system can lower the HOMO-LUMO gap, shifting its absorption towards longer wavelengths (a red shift), which is a key goal in the development of photoswitches for photopharmacology. nih.gov From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to further characterize the molecule's behavior. nih.govmdpi.comresearchgate.net

Table 2: Key Electronic Parameters Derived from HOMO-LUMO Energies
ParameterFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. scirp.org
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. scirp.org
Chemical Potential (μ)(EHOMO + ELUMO) / 2Relates to the escaping tendency of electrons. nih.gov
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power of an atom/group to attract electrons. mdpi.com
Electrophilicity Index (ω)μ2 / 2ηDescribes the ability of a species to accept electrons. nih.gov

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict and analyze the behavior of molecules in their electronic excited states. researchgate.netresearchgate.net These calculations can forecast photophysical properties such as UV-Visible absorption spectra, electronic transitions, and the nature of excited states. researchgate.netresearchgate.netmdpi.com

For the dibenzo[b,f]oxepine scaffold, a fascinating property is its ability to change conformation upon photoexcitation. nih.govresearchgate.net While the ground state (S₀) is bent, calculations predict that the first excited singlet (S₁) and triplet (T₁) states can become planar. nih.govresearchgate.net This planarization is attributed to a gain in excited-state aromaticity, a phenomenon where a molecule that is not aromatic in its ground state becomes aromatic in an excited state. nih.govresearchgate.net This property has led to dibenzo[b,f]oxepine being described as an "aromatic chameleon". researchgate.net Such computational insights are valuable for understanding the photostability and potential photochemical applications of its derivatives. nih.govsemanticscholar.org

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations can be used to sample a wide range of molecular conformations and to study how a molecule like this compound interacts with its environment, such as solvent molecules or a biological receptor. By simulating the movements of atoms based on a force field, MD can reveal preferred conformations, the flexibility of the molecular structure, and the nature of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for understanding biological activity.

Structure-Based Computational Design Methodologies

Computational methods are integral to modern drug discovery and materials science, enabling the structure-based design of new molecules with specific functions. By understanding the three-dimensional structure of a biological target, such as an enzyme or receptor, computational tools can be used to design and evaluate potential ligands that can bind to it effectively.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.govresearchgate.net For derivatives of dibenzo[b,f]oxepine, docking studies have been performed to investigate their potential as therapeutic agents, for example, as tubulin inhibitors. nih.govmdpi.com

In these studies, the dibenzo[b,f]oxepine derivative is computationally placed into the binding site of a target protein, such as the colchicine (B1669291) binding site of tubulin (PDB ID: 1SA0). nih.govmdpi.com Software like AutoDock Vina is used to sample various binding poses and score them based on binding affinity. mdpi.com The results reveal the specific molecular interactions—such as hydrophobic interactions, hydrogen bonds, and halogen bonds—that stabilize the ligand-protein complex. nih.gov This information is critical for understanding the mechanism of action and for designing new, more potent inhibitors. nih.govmdpi.com

Table 3: Overview of a Typical Ligand Docking Study for Dibenzo[b,f]oxepine Derivatives
ComponentDescriptionExample
LigandThe small molecule being studiedDibenzo[b,f]oxepine derivative
ReceptorThe biological target, typically a proteinα/β-tubulin (PDB: 1SA0) nih.govmdpi.com
Docking SoftwareAlgorithm used to predict binding pose and affinityAutoDock Vina mdpi.com
Binding SiteSpecific region on the receptor where the ligand bindsColchicine binding site nih.govmdpi.com
Analyzed InteractionsForces stabilizing the ligand-receptor complexHydrophobic interactions, hydrogen bonds, halogen bonds nih.gov
GoalTo predict binding affinity and mode of actionDesign of potential microtubule inhibitors mdpi.com

Comparative Modeling and Virtual High-Throughput Screening (HTS)

Computational and theoretical approaches are instrumental in modern medicinal chemistry for expediting the drug discovery process. For a compound such as this compound, these methods offer a rational approach to understanding its potential biological activities and for identifying novel, related compounds with improved properties. This is achieved through techniques like comparative modeling and virtual high-throughput screening (HTS), which leverage computational power to simulate molecular interactions and predict biological effects, thereby reducing the time and cost associated with traditional laboratory screening. youtube.comnih.gov

Comparative modeling, also known as homology modeling, is a powerful tool for predicting the three-dimensional structure of a protein when its sequence is known but its experimental structure has not been determined. This is particularly relevant when investigating the potential targets of this compound. If this compound is hypothesized to interact with a specific protein for which no crystal structure is available, a homology model of that protein can be built based on the known structures of related proteins. This model can then be used for subsequent docking studies to predict the binding mode of this compound.

Virtual high-throughput screening (HTS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org This approach is significantly faster and more cost-effective than experimental HTS. In the context of this compound, virtual screening could be employed to either identify its potential biological targets or to discover new molecules with similar or enhanced activity by screening for compounds that interact with a known target of the dibenzo[b,f]oxepine scaffold. nih.gov

For instance, derivatives of the parent dibenzo[b,f]oxepine scaffold have been investigated for their interaction with targets such as tubulin. nih.govibb.waw.pl Computational studies, including molecular docking, have been performed on related structures to analyze their binding at the colchicine binding site of tubulin. nih.govmdpi.com Such studies provide a foundation for the virtual screening of libraries of compounds, including dinitro-substituted dibenzo[b,f]oxepines, against this and other potential targets.

The general workflow for a virtual HTS campaign focused on a target relevant to the dibenzo[b,f]oxepine class of compounds would typically involve the steps outlined in the table below.

StepDescriptionKey Considerations
1. Target Selection & Preparation Identification of a biologically relevant protein target. Preparation of the 3D structure of the target for docking (e.g., from the Protein Data Bank or via homology modeling).Target druggability; quality of the crystal structure or homology model; definition of the binding site.
2. Ligand Library Preparation Curation of a large database of small molecules. Generation of 3D conformations for each molecule and assignment of appropriate chemical properties.Diversity of the chemical library; drug-likeness of the compounds; accurate representation of stereochemistry and tautomeric states.
3. Molecular Docking Computational simulation of the binding of each ligand in the library to the target's active site.Choice of docking algorithm and scoring function; flexibility of the ligand and/or receptor.
4. Hit Selection & Filtering Ranking of the docked compounds based on their predicted binding affinity (scoring function). Application of filters to remove compounds with undesirable properties.Threshold for binding score; ADMET (absorption, distribution, metabolism, excretion, toxicity) property filters; visual inspection of binding poses.
5. Experimental Validation In vitro testing of a selection of the top-ranked virtual hits to confirm their biological activity.Assay development; confirmation of true positives and elimination of false positives.

Following a virtual screen, the identified hits can be further analyzed. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed. For nitroaromatic compounds, QSAR studies have been used to predict properties like toxicity based on molecular descriptors. nih.gov A hypothetical QSAR study on a series of dinitrodibenzo[b,f]oxepine analogues could yield a model that relates specific structural features to biological activity, as illustrated in the table below.

Molecular DescriptorCoefficientContribution to Activity
LogP (Lipophilicity) +0.45Positive (increased lipophilicity correlates with higher activity)
Molecular Weight -0.12Negative (lower molecular weight is preferred)
Number of Hydrogen Bond Donors +0.23Positive (more H-bond donors enhance activity)
Dipole Moment +0.31Positive (a higher dipole moment is beneficial)
HOMO-LUMO Gap -0.18Negative (a smaller energy gap is correlated with higher activity)

This table represents a hypothetical QSAR model for illustrative purposes.

Through the synergistic application of comparative modeling and virtual HTS, researchers can efficiently explore the therapeutic potential of this compound and its analogues, prioritizing the most promising candidates for synthesis and experimental evaluation.

Structure Activity Relationships Sar and Structural Modifications for Modulated Functionality of 1,3 Dinitrodibenzo B,f Oxepine

Influence of Nitro Group Position on Chemical Reactivity, Regioselectivity, and Electron Density Distribution

The presence and position of nitro groups on the dibenzo[b,f]oxepine framework are critical determinants of its chemical behavior. As potent electron-withdrawing groups, nitro substituents decrease the electron density of the aromatic ring to which they are attached. vedantu.com This electronic influence governs the molecule's susceptibility to different types of chemical reactions and dictates the regioselectivity of such transformations.

In the case of 1,3-Dinitrodibenzo[b,f]oxepine, the two nitro groups strongly deactivate their associated benzene (B151609) ring towards electrophilic substitution. Conversely, this significant reduction in electron density activates the ring for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Research has shown that dinitrated dibenzo[b,f]oxepine derivatives can be synthesized via an intramolecular SNAr pathway where a hydroxyl group displaces one of two nitro groups on a stilbene (B7821643) precursor, a reaction that proceeds with high yield (88-95%). nih.govmdpi.com

Studies on 1,3-Dinitro[b,f]dibenzoxepine have revealed a notable regioselectivity in nucleophilic substitution reactions. When reacting with O- and S-nucleophiles, the nitro group at the 1-position (the peri-nitro group) is selectively replaced over the one at the 3-position. researchgate.net This selectivity is attributed to a combination of electronic and steric factors that differentiate the reactivity of the two positions. The precise positioning of the nitro group influences the stability of the Meisenheimer complex intermediate formed during the SNAr reaction, thereby directing the incoming nucleophile to a specific site. youtube.com The electron density distribution is heavily skewed by the two nitro groups, creating highly electrophilic carbon centers at the points of attachment, with the C1 position being the more favorable site for nucleophilic attack.

The influence of nitro group positioning on reactivity is a well-documented phenomenon in nitroarenes. digitellinc.comnih.gov The ability of the nitro group to stabilize the negative charge of the intermediate carbocation through resonance is most effective when it is at the ortho or para position relative to the reaction site. youtube.com In the rigid, non-planar dibenzo[b,f]oxepine system, the specific spatial arrangement of the nitro groups at C1 and C3 creates a unique electronic landscape that results in the observed regioselective reactivity.

Table 1: Influence of Nitro Group Position on Reactivity of Dibenzo[b,f]oxepine Ring

Position of Nitro Group(s) Effect on Electron Density Predominant Reactivity Regioselectivity of Nucleophilic Attack
1 and 3 Strong decrease on the substituted aromatic ring Nucleophilic Aromatic Substitution (SNAr) Selective substitution at the 1-position (peri-nitro group) researchgate.net
General (ortho/para to leaving group) Strong decrease Activation towards Nucleophilic Substitution Favored at positions that best stabilize the Meisenheimer intermediate vedantu.comyoutube.com

Effects of Peripheral Functionalization on Spectroscopic Signatures and Photochemical Properties

Altering the substitution pattern on the this compound core, a process known as peripheral functionalization, significantly modifies its spectroscopic and photochemical properties. The attachment of various functional groups can tune the molecule's absorption and emission characteristics, which is particularly relevant for applications in areas like photopharmacology. nih.gov

The combination of the dibenzo[b,f]oxepine scaffold with photoswitchable units, such as azobenzenes, has been a key area of investigation. mdpi.com These hybrid molecules can undergo light-induced E/Z (trans/cis) isomerization, allowing their biological activity to be controlled externally. mdpi.commdpi.com The spectroscopic signatures of these derivatives are highly sensitive to the nature and position of the substituents. For instance, the introduction of electron-withdrawing groups (EWGs) like fluorine atoms into an attached azobenzene (B91143) moiety can lower the energy of the n-orbital of the N=N bond. nih.gov This modification, guided by molecular orbital theory, helps to lower the HOMO-LUMO energy gap, shifting the absorption maxima (λmax) towards the visible range of the spectrum (a red shift). nih.gov

Experimental data from UV-Vis and NMR spectroscopy confirm these structural effects. Studies on various azo-dibenzo[b,f]oxepine derivatives have demonstrated that functionalization allows for photochemical control using visible light. mdpi.com The specific wavelength required for isomerization and the separation of the absorption bands for the E and Z isomers can be fine-tuned by the choice of peripheral groups. nih.gov For example, placing the azo bond in the meta position of a connected ring has been shown to make the n→π* transition bands for both geometric isomers visible and separate from the π→π* bands. mdpi.com

Table 2: Effect of Peripheral Functionalization on Photochemical Properties of Azo-Dibenzo[b,f]oxepine Derivatives

Functional Group/Modification Effect on Spectroscopic Properties Impact on Photochemical Functionality Reference
Attachment of Azobenzene Moiety Creates new absorption bands (n→π* and π→π*) Enables photoswitching (E/Z isomerization) mdpi.com
Addition of Electron-Withdrawing Groups (e.g., Fluorine) to Azobenzene Lowers HOMO-LUMO gap; shifts λmax to longer wavelengths (red shift) Allows photoswitching with visible light; facilitates separation of E/Z isomer absorption bands nih.gov
Meta-position of Azo Bond Makes n→π* absorption bands of both E and Z isomers visible and distinct Provides better control over selective isomerization of E and Z forms mdpi.com

Conformational Flexibility and Rigidity of the Dibenzo[b,f]oxepine Scaffold and its Influence on Molecular Recognition

The dibenzo[b,f]oxepine scaffold is intrinsically non-planar. nih.gov In its ground state (S0), the molecule adopts a bent, three-dimensional structure often described as a "butterfly," "saddle," or "basket" conformation. nih.govmdpi.commdpi.com This structural feature is a result of the seven-membered central ring, which avoids the antiaromatic character it would have if it were a planar 8π-electron system. researchgate.net Computational studies using Density Functional Theory (DFT) have calculated the dihedral angles between the two benzene rings to be approximately 64.9–68.8°. nih.govmdpi.com

This inherent conformational flexibility and rigidity are central to the molecule's ability to engage in molecular recognition with biological targets. The defined, non-planar shape allows for specific three-dimensional interactions within protein binding pockets. A prominent example is the interaction of dibenzo[b,f]oxepine derivatives with the colchicine (B1669291) binding site of tubulin. nih.govmdpi.com The bent scaffold can fit into the binding site, and molecular docking studies show that different parts of the molecule, including the dibenzo[b,f]oxepine core or attached peripheral groups, can form key interactions. nih.govmdpi.com The specific conformation dictates the orientation of substituents, influencing binding affinity and selectivity.

Interestingly, while the ground state is bent, the dibenzo[b,f]oxepine scaffold can become planar in its first excited states (S1 and T1). nih.gov This planarization is driven by the central ring gaining excited-state aromaticity, as it conforms to the (4n+2)π electron rule for aromaticity in the excited state. nih.govresearchgate.net This change in conformation upon photoexcitation is a key aspect of its photophysical properties and can be relevant for photo-driven applications. The non-planarity of the ground state can also present synthetic challenges, as the spatial structure may hinder certain reactions. mdpi.com

Table 3: Conformational Parameters of the Dibenzo[b,f]oxepine Scaffold

Molecular State Conformation Dihedral Angle (between benzene rings) Driving Force Influence on Recognition
Ground State (S0) Non-planar (Basket/Saddle) nih.govmdpi.com ~64.9–68.8° nih.govmdpi.com Avoidance of antiaromaticity Defines 3D shape for specific binding to targets like tubulin nih.govmdpi.com
Excited State (S1, T1) Planar nih.gov N/A Excited-state aromaticity nih.govresearchgate.net Potential for photo-induced changes in binding or activity

Systematic Variation of Substituents to Modulate Specific Chemical or Photophysical Functionality

Systematic variation of substituents on the this compound core is a powerful strategy for fine-tuning its properties for specific applications. By methodically altering the functional groups on the scaffold, researchers can modulate chemical reactivity, solubility, and, most notably, photophysical behavior. This approach is fundamental to the rational design of molecules for photopharmacology, where precise control over light-activated processes is required. nih.govmdpi.com

A key example is the development of dibenzo[b,f]oxepine-based photoswitches. By attaching an azobenzene unit and systematically varying its substituents, the wavelength of light needed to trigger E/Z isomerization can be controlled. nih.gov For instance, the introduction of ortho-fluorine atoms to the azobenzene moiety reduces the electron density in the N=N bond, which in turn lowers the energy difference between the E and Z isomers and facilitates photoswitching in the visible light spectrum. nih.govmdpi.com The goal of such modifications is often to shift the operational wavelength into the "therapeutic window" (roughly 650-900 nm), where light can penetrate tissues more effectively. mdpi.com

Computational and experimental studies have shown that even subtle changes, such as the position of a substituent on the azobenzene ring (e.g., para vs. meta), can have a significant impact. nih.gov These variations affect the HOMO-LUMO energy gap and the relative stability of the E and Z isomers. As shown in the table below, the energy difference between isomers can be systematically modulated. This allows for the design of molecular switches that can be activated by a specific color of light and may revert to their initial state at a different, predictable rate. This level of control is essential for creating sophisticated, light-regulated chemical tools and therapeutic agents.

Table 4: Modulation of Photophysical Properties via Systematic Substituent Variation on Azo-Dibenzo[b,f]oxepine Derivatives

Systematic Variation Target Property Observed Effect Desired Functional Outcome Reference
Addition of ortho-Fluorine atoms to Azo moiety E/Z Isomerization Energy Reduces the energy difference between E and Z isomers Easier photoisomerization with lower energy (visible) light nih.govmdpi.com
Incorporation of Electron-Withdrawing Groups (EWGs) HOMO-LUMO Energy Gap Decreases the energy gap Shifts absorption to longer wavelengths (red-shifting) nih.gov
Position of Azo linkage (para vs. meta) Energy difference (ΔE) between E/Z isomers ΔE for para-substituted compounds (e.g., 58.5 kJ/mol) differs from meta-substituted ones (e.g., 44.6 kJ/mol) Fine-tuning of isomer stability and switching characteristics nih.gov

Advanced Applications and Emerging Research Directions for Dinitrodibenzo B,f Oxepine Scaffolds

Utilization in Advanced Optoelectronic Materials and Devices (e.g., OLED Emitters)

The broader family of dibenzo[b,f]heteropines, which includes scaffolds like dibenzo[b,f]azepine, has been identified for its potential in materials science, particularly for organic light-emitting diodes (OLEDs). semanticscholar.org OLED technology relies on emitter materials that can efficiently convert electrical charges into photons. nih.gov A key area of development is in Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.govbeilstein-journals.org

While the dibenzo[b,f]oxepine framework is structurally relevant, specific research into the direct application of 1,3-Dinitrodibenzo[b,f]oxepine as an OLED emitter is not yet widespread. The presence of the two nitro groups would profoundly influence the molecule's electronic properties, a critical factor in designing and tuning the emission characteristics of TADF molecules. rsc.org The potential of the dibenzo[b,f]azepine moiety has been recognized in this field, suggesting that related oxepine structures could also be promising candidates for future investigation in optoelectronic devices. semanticscholar.org

Integration into Photoswitchable Molecular Systems for Remote Control of Chemical Processes

A significant area of research involves incorporating dibenzo[b,f]oxepine scaffolds into photoswitchable molecular systems, a field often referred to as photopharmacology. nih.govnih.gov This approach aims to create molecules whose biological activity can be controlled remotely with light. nih.gov Scientists have successfully synthesized hybrid molecules by connecting dibenzo[b,f]oxepine derivatives with azobenzene (B91143), a well-known molecular photoswitch. nih.govnih.gov

The core principle of these systems is the light-induced E/Z (trans/cis) isomerization of the azo bond. nih.gov Irradiation with a specific wavelength of light causes a significant change in the molecule's geometry and polarity. This conformational change can be used to toggle a drug's interaction with its biological target, offering spatial and temporal control over its activity. nih.gov Studies have demonstrated that the E/Z isomerization of these azo-dibenzo[b,f]oxepine derivatives can be controlled using visible light, which is advantageous for biological applications as it is less damaging to cells than UV radiation. nih.govmdpi.com

Wavelength Range (nm)E to Z Transition Efficiency (%)Notes
390 - 40052.63 - 79.24Best results, corresponding to near-ultraviolet and visible ranges. nih.gov
430 - 6100 - 44Lower efficiency in this portion of the visible spectrum. nih.gov

This ability to remotely control molecular shape and function makes these compounds promising for developing targeted therapies. nih.gov

Role as Versatile Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis

The dibenzo[b,f]oxepine scaffold serves as a valuable and versatile building block for the synthesis of more complex molecules. nih.govmdpi.com Its unique three-dimensional structure and the ability to functionalize its aromatic rings make it an important intermediate in medicinal and materials chemistry. nih.govmdpi.com

Various synthetic strategies have been developed to construct the core dibenzo[b,f]oxepine ring system, including Ullmann-type coupling reactions, ring-closing metathesis, and intramolecular nucleophilic aromatic substitution (SNA_r). nih.govresearchgate.net The synthesis of dinitro derivatives can be achieved through methods involving the cyclization of stilbene (B7821643) precursors bearing two strongly electron-withdrawing nitro groups. nih.gov

Substituted nitrodibenzo[b,f]oxepines are particularly useful as synthetic intermediates. For instance, methoxy-3-nitrodibenzo[b,f]oxepine has been used in reactions with a variety of aldehydes, catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂), to create more elaborate molecular architectures. nih.govmdpi.com This demonstrates the scaffold's utility in building a library of complex derivatives, including the previously mentioned photoswitchable hybrids and novel biphenyl-substituted compounds. nih.gov

Development of Chemical Probes for Investigating Molecular Interactions (e.g., with proteins, focusing on the interaction mechanism)

Dibenzo[b,f]oxepine derivatives are being actively developed as chemical probes to investigate and modulate the function of biological macromolecules, with a particular focus on the protein tubulin. nih.gov Tubulin is a critical component of the cytoskeleton, and molecules that disrupt its polymerization into microtubules are valuable as anticancer agents. mdpi.commdpi.com

The dibenzo[b,f]oxepine scaffold shares a similar spatial structure to colchicine (B1669291), a natural compound that binds to tubulin and inhibits microtubule formation. mdpi.comresearchgate.net This structural similarity has inspired the design of dibenzo[b,f]oxepine derivatives as potential tubulin polymerization inhibitors. nih.govmdpi.com

Molecular docking studies have been employed to model how these compounds interact with the colchicine binding site on tubulin. nih.govmdpi.com These computational studies reveal that the interaction can be complex, involving the dibenzo[b,f]oxepine core, attached functional groups (like an azo-switch), or both simultaneously. nih.govresearchgate.net The binding is stabilized by a combination of forces, including hydrophobic interactions, hydrogen bonds, and, in the case of halogenated derivatives, halogen bonds with specific amino acid residues. researchgate.net

Interacting Residues in Tubulin's Colchicine SiteType of Interaction
Cys241Halogen Bond / Hydrophobic
Asn101Halogen Bond
Glyn11Halogen Bond
Thr202Halogen Bond

This table summarizes key residues identified in molecular docking studies as being responsible for non-hydrophobic interactions with certain dibenzo[b,f]oxepine derivatives. researchgate.net

By functioning as chemical probes for the colchicine binding site, these molecules not only represent a promising class of potential therapeutics but also serve as valuable tools for studying the dynamics of microtubule assembly. nih.gov

Conclusion and Future Research Trajectories

Synthesis and Functionalization Advancements of 1,3-Dinitrodibenzo[b,f]oxepine

The synthesis of the 1,3-dinitrated dibenzo[b,f]oxepine core can be achieved through a two-step process. This method involves the initial condensation of 2,4-dinitrotoluene (B133949) with various substituted methoxyaldehydes, which is then followed by a cyclization reaction of the resulting stilbene (B7821643) intermediate to form the dibenzo[b,f]oxepine ring system nih.gov. This approach is advantageous as it builds the desired nitrated scaffold from readily available precursors.

Once synthesized, the nitro groups on the dibenzo[b,f]oxepine ring are versatile handles for a variety of functionalization reactions. A key transformation is the reduction of the nitro groups to primary amines. For instance, studies on related nitrodibenzo[b,f]oxepines have shown that this reduction can be effectively carried out using reagents such as zinc in acetic acid nih.gov. This transformation is pivotal as it opens the door to a plethora of subsequent reactions.

The resulting aminodibenzo[b,f]oxepines can be further functionalized, for example, by forming azo compounds. This has been demonstrated in the reaction of aminodibenzo[b,f]oxepine derivatives with 1-fluoro-4-nitrosobenzene nih.gov. Such functionalizations are key to modulating the electronic and photophysical properties of the core structure.

Reaction Type Reagents/Conditions Product Reference
Synthesis1. Condensation of 2,4-dinitrotoluene and methoxyaldehydes 2. CyclizationThis compound nih.gov
ReductionZn in acetic acid1,3-Diaminodibenzo[b,f]oxepine nih.gov
Azo Coupling1-fluoro-4-nitrosobenzeneAzo-functionalized dibenzo[b,f]oxepine nih.gov

Unexplored Reactivity Pathways and Mechanistic Insights

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the two nitro groups. One of the notable aspects of its reactivity is its propensity to undergo nucleophilic aromatic substitution (SNAr) reactions. Research has shown that in this compound, the nitro group at the 1-position (the peri-nitro group) is selectively replaced by O- and S-nucleophiles researchgate.net. This regioselectivity is a critical aspect of its chemistry, allowing for site-specific modifications.

However, the full scope of this selective reactivity remains to be explored. There is a significant opportunity to investigate the reactions with a wider range of nucleophiles, including N- and C-nucleophiles, to synthesize a more diverse library of functionalized dibenzo[b,f]oxepines. Furthermore, the precise mechanistic factors that govern the enhanced reactivity and selectivity at the 1-position warrant a more detailed investigation. Understanding the interplay of steric and electronic effects through kinetic and computational studies could provide deeper insights.

Future research should also focus on the reactivity of the second nitro group at the 3-position after the initial substitution at the 1-position. The modification of the electronic landscape of the molecule after the first SNAr reaction could lead to altered reactivity patterns, potentially allowing for sequential and controlled difunctionalization of the dibenzo[b,f]oxepine core.

Opportunities in Advanced Computational Chemistry and Molecular Design

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the structure and properties of dibenzo[b,f]oxepine derivatives. DFT calculations have been used to analyze the geometry of related nitrated dibenzo[b,f]oxepines, confirming their non-planar, basket-like conformation in solution nih.gov.

For this compound, there is a significant opportunity to apply advanced computational methods to gain deeper mechanistic insights and to guide the design of new molecules. Specifically, computational studies can be employed to:

Elucidate Reaction Mechanisms: Model the SNAr reactions at the 1-position to understand the transition states and activation energies, thereby explaining the observed regioselectivity.

Predict Reactivity: Calculate molecular orbital energies (HOMO-LUMO) and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack, guiding future synthetic efforts.

Design Novel Functional Molecules: In silico design of new this compound derivatives with tailored electronic and optical properties for specific applications, such as in organic electronics or as photosensitizers.

Computational Method Application for this compound Potential Insights
Density Functional Theory (DFT)Geometry optimization and electronic structure calculationUnderstanding of molecular conformation and reactivity
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis absorption spectraDesign of photoswitchable molecules and dyes
Molecular Dynamics (MD)Simulation of interactions with biological targetsExploration of potential pharmaceutical applications

Prospects for Developing Novel Chemical Entities and Materials Based on the Nitrodibenzo[b,f]oxepine Core

The unique structural and electronic features of the this compound core make it an attractive building block for the development of novel chemical entities and advanced materials. The ability to functionalize the core structure, particularly through the versatile nitro groups, allows for the tuning of its properties for specific applications.

One promising area is the development of photoswitchable molecules. By functionalizing the aminodibenzo[b,f]oxepine scaffold (derived from the dinitro compound) with azobenzene (B91143) moieties, it is possible to create molecules that undergo reversible E/Z isomerization upon irradiation with visible light nih.gov. This property is highly sought after for applications in photopharmacology, where the activity of a drug can be controlled spatially and temporally with light nih.govmdpi.com.

Furthermore, the electron-deficient nature of the this compound core suggests its potential use in the construction of materials for organic electronics, such as n-type semiconductors in organic thin-film transistors (OTFTs) or as electron-acceptor components in organic photovoltaics (OPVs). The ability to modify the core through the SNAr reaction provides a pathway to tune the LUMO level and to attach solubilizing or self-assembly-directing groups.

The development of new materials from the this compound core represents a fertile ground for future research, with potential impacts ranging from medicine to materials science.

Q & A

Q. What are the common synthetic routes for 1,3-dinitrodibenzo[b,f]oxepine derivatives, and how do reaction conditions influence product yields?

Methodological Answer: this compound derivatives are synthesized via multi-step protocols involving condensation and cyclization. Key methods include:

  • Aldehyde-mediated condensation : Reacting 2,4-dinitrotoluene with substituted methoxyaldehydes in the presence of BF₃·OEt₂ as a Lewis acid catalyst, followed by cyclization of intermediate stilbenes .
  • Paraformaldehyde coupling : Using paraformaldehyde to bridge dibenzo[b,f]oxepine with biphenyl units, achieving yields of 34–80% depending on substituents (e.g., methoxy or nitro groups) .
  • Nitro group reduction : Controlled reduction of nitro groups using Zn in acetic acid to avoid over-reduction of double bonds, critical for retaining structural integrity .

Q. Key Factors Affecting Yields :

ParameterImpact on YieldExample from Evidence
Catalyst choiceBF₃·OEt₂ improves cyclization efficiency vs. Pd/C, which risks over-reduction 76% yield for biphenyl-methoxy derivatives with BF₃·OEt₂
Solvent polarityEthanol vs. DMSO influences nitro group reactivity and isomerization Higher E/Z isomer ratios in DMSO
Substituent effectsElectron-withdrawing groups (e.g., nitro) stabilize intermediates, enhancing yields 80% yield for fluorinated derivatives

Q. How is spectroscopic characterization (NMR, UV-Vis) used to confirm the structure and isomerization of this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.6–8.2 ppm) and methoxy groups (δ 3.7–3.8 ppm). Dynamic NMR at 80–150°C distinguishes atropisomers (e.g., anti vs. syn forms) by monitoring coalescence of split peaks .
  • ¹⁹F NMR : Detects fluorine substituents (δ -110 to -120 ppm) and monitors photoisomerization (E/Z ratios) .
  • UV-Vis spectroscopy : Quantifies π→π* (λ ~ 350 nm) and n→π* (λ ~ 450 nm) transitions. Separation of these bands in meta-substituted derivatives (e.g., 5d, 5h) confirms visible-light-driven isomerization .

Case Study : For compound 5h , variable-temperature NMR showed no coalescence, confirming stable E/Z isomers. UV-Vis revealed a 20 nm separation between π→π* and n→π* bands, enabling photopharmacological applications .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) resolve contradictions in experimental data for this compound derivatives?

Methodological Answer:

  • DFT (B3LYP/6-311++G(2d,p)) : Predicts isomer stability (E vs. Z) by calculating SCF energy differences (e.g., ΔE = 44–64 kJ/mol for fluorinated derivatives). Ortho-fluorine substitutions lower energy barriers, facilitating isomerization .
  • Molecular docking (AutoDock Vina) : Resolves discrepancies in tubulin-binding affinities. For example:
    • Colchicine binding site : Z isomers (e.g., 4cZ, 5hZ) bind via hydrophobic interactions with Cys241 and Thr202 (ΔG = -36 kJ/mol), outperforming colchicine .
    • Spatial arrangement : E isomers interact via azo bonds, while Z isomers utilize dibenzo[b,f]oxepine moieties, explaining activity variations .

Data Contradiction Example : Discrepant binding energies (e.g., 5hZ: ΔG = -47 kJ/mol vs. colchicine: -36 kJ/mol) were resolved by identifying halogen bonds with Gly11 and Asn101 .

Q. What strategies optimize photochemical control (E/Z isomerization) of azo-dibenzo[b,f]oxepine derivatives for biological applications?

Methodological Answer:

  • Substituent engineering : Ortho-fluorine atoms reduce n→π* energy gaps, enabling isomerization with visible light (λ = 525 nm) .
  • Solvent selection : DMSO stabilizes Z isomers (70:30 Z/E ratio) vs. ethanol (50:50) due to polarity effects .
  • Light exposure protocols : Pulsed irradiation (1 h at 525 nm) achieves >95% Z isomer conversion, critical for tubulin inhibition .

Q. Experimental Workflow :

Synthesize derivatives with meta-fluoro substituents.

Characterize isomer ratios via ¹H NMR.

Irradiate at λ = 525 nm and quantify bioactivity shifts (e.g., IC₅₀ for tubulin polymerization) .

Q. How do structural modifications (e.g., biphenyl or fluoroazobenzene linkages) enhance host-guest chemistry in dibenzo[b,f]oxepine macrocycles?

Methodological Answer:

  • Biphen[n]arene macrocycles : Incorporate 4,4′-diethoxybiphenyl and paraformaldehyde to create cavities for drug encapsulation. Host-guest binding is confirmed via NOESY (nuclear Overhauser effects) .
  • Fluoroazobenzene photoswitches : Enable light-controlled release of guest molecules (e.g., anticancer drugs) by toggling between E/Z configurations .

Q. Design Criteria :

ModificationHost-Guest ImpactExample
Biphenyl expansionIncreases cavity size (8–12 Å), accommodating larger guests Macrocycle with 4,4′-diethoxybiphenyl
Ortho-fluorineEnhances binding via dipole interactions Compound 5h (Kd = 2.3 µM)

Q. What methodologies address discrepancies in antimicrobial activity data for dibenzo[b,f]oxepine derivatives?

Methodological Answer:

  • Bioisosteric replacement : Substituting oxygen with sulfur in dibenzo[b,e]thiepine derivatives improves MIC values from 125 µg/mL (oxepine) to 25 µg/mL (thiepine) against S. aureus .
  • Structure-activity relationship (SAR) :
    • Nitro groups at C-3/C-7 enhance membrane penetration (MIC = 50 µg/mL) .
    • Methoxy substituents reduce activity due to steric hindrance .

Validation : Compare MICs across solvent systems (DMSO vs. saline) to rule out solubility artifacts .

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